molecular formula C19H14N2 B14401208 2-Ethenyl-1-phenyl-1H-perimidine CAS No. 85968-03-2

2-Ethenyl-1-phenyl-1H-perimidine

Cat. No.: B14401208
CAS No.: 85968-03-2
M. Wt: 270.3 g/mol
InChI Key: ZTBAUACOMSRFIK-UHFFFAOYSA-N
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Description

2-Ethenyl-1-phenyl-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines Perimidines are known for their unique structural properties, which include a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-phenyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with an appropriate aldehyde or ketone. One common method includes the use of 2-phenylacetaldehyde under acidic conditions to facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts such as Lewis acids or metal complexes may be employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-phenyl-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethenyl-1-phenyl-1H-perimidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-phenyl-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrogen atoms can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the aromatic ring system allows for π-π interactions with other aromatic compounds, further modulating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-1-phenyl-1H-perimidine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows for additional functionalization and interaction with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

85968-03-2

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

2-ethenyl-1-phenylperimidine

InChI

InChI=1S/C19H14N2/c1-2-18-20-16-12-6-8-14-9-7-13-17(19(14)16)21(18)15-10-4-3-5-11-15/h2-13H,1H2

InChI Key

ZTBAUACOMSRFIK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=CC=CC3=C2C(=CC=C3)N1C4=CC=CC=C4

Origin of Product

United States

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